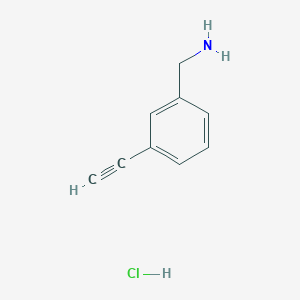
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a piperazine ring, an acetyl group, a butoxybenzylidene moiety, and a thiazolone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolone ring.
Introduction of the Butoxybenzylidene Group: The thiazolone intermediate is then subjected to a condensation reaction with 4-butoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the benzylidene derivative.
Attachment of the Piperazine Ring: Finally, the acetylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the thiazolone derivative reacts with 4-acetylpiperazine under appropriate conditions, such as in the presence of a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thiazolone core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the benzylidene double bond or the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with saturated bonds or alcohol groups.
Substitution: Substituted derivatives with various alkyl, acyl, or sulfonyl groups.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial and fungal strains.
Anticancer Research: It has shown potential in inhibiting the growth of cancer cells in vitro, making it a candidate for further investigation as an anticancer agent.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agrochemicals: Its biological activity also makes it a potential candidate for the development of new agrochemicals.
Mecanismo De Acción
The exact mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
Comparación Con Compuestos Similares
- (E)-2-(4-methylpiperazin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
- (E)-2-(4-ethylpiperazin-1-yl)-5-(4-ethoxybenzylidene)thiazol-4(5H)-one
- (E)-2-(4-phenylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one
Comparison:
- Structural Differences: The primary differences lie in the substituents on the piperazine ring and the benzylidene moiety. These variations can significantly impact the compound’s physical and chemical properties, as well as its biological activity.
- Uniqueness: (E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one is unique due to the presence of the acetyl group on the piperazine ring and the butoxy group on the benzylidene moiety, which may confer distinct biological activities and improved pharmacokinetic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-4-13-26-17-7-5-16(6-8-17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTWLZQYXCKVCX-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
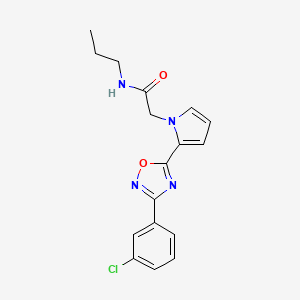
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)
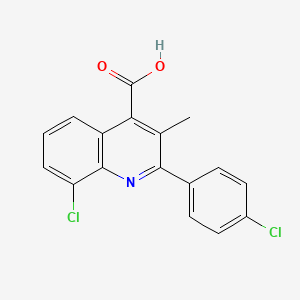
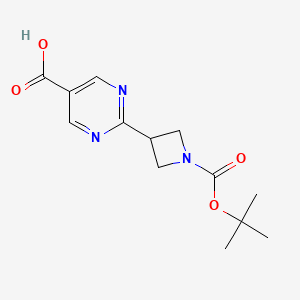
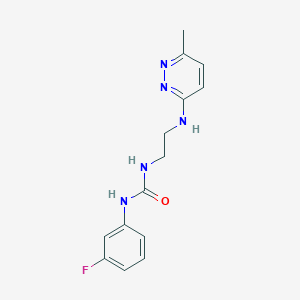
![4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B2818571.png)
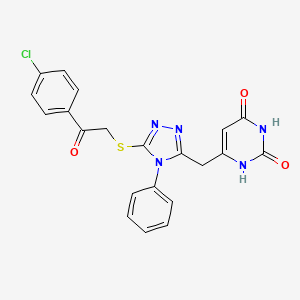
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)
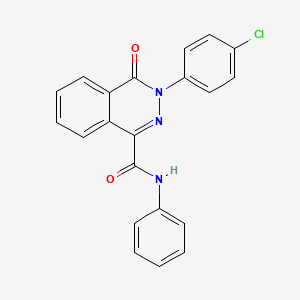
![1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2818577.png)
![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)
![methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)
![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)
